Methyl 1,2,3-benzothiadiazole-5-carboxylate Methyl 1,2,3-benzothiadiazole-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 23616-15-1
VCID: VC2424979
InChI: InChI=1S/C8H6N2O2S/c1-12-8(11)5-2-3-7-6(4-5)9-10-13-7/h2-4H,1H3
SMILES: COC(=O)C1=CC2=C(C=C1)SN=N2
Molecular Formula: C8H6N2O2S
Molecular Weight: 194.21 g/mol

Methyl 1,2,3-benzothiadiazole-5-carboxylate

CAS No.: 23616-15-1

Cat. No.: VC2424979

Molecular Formula: C8H6N2O2S

Molecular Weight: 194.21 g/mol

* For research use only. Not for human or veterinary use.

Methyl 1,2,3-benzothiadiazole-5-carboxylate - 23616-15-1

Specification

CAS No. 23616-15-1
Molecular Formula C8H6N2O2S
Molecular Weight 194.21 g/mol
IUPAC Name methyl 1,2,3-benzothiadiazole-5-carboxylate
Standard InChI InChI=1S/C8H6N2O2S/c1-12-8(11)5-2-3-7-6(4-5)9-10-13-7/h2-4H,1H3
Standard InChI Key JCRFJMHWEAYQAA-UHFFFAOYSA-N
SMILES COC(=O)C1=CC2=C(C=C1)SN=N2
Canonical SMILES COC(=O)C1=CC2=C(C=C1)SN=N2

Introduction

Chemical Identity and Structure

Methyl 1,2,3-benzothiadiazole-5-carboxylate is characterized by its heterocyclic structure consisting of a benzene ring fused with a five-membered 1,2,3-thiadiazole ring, with a methyl carboxylate substituent at the 5-position. This arrangement creates a unique molecular architecture with distinct reactivity patterns.

Basic Identification Parameters

ParameterInformation
Chemical NameMethyl 1,2,3-benzothiadiazole-5-carboxylate
CAS Number23616-15-1
Molecular FormulaC₈H₆N₂O₂S
Molecular Weight194.21 g/mol
IUPAC NameMethyl 1,2,3-benzothiadiazole-5-carboxylate
InChI KeyJCRFJMHWEAYQAA-UHFFFAOYSA-N
SMILESCOC(=O)C1=CC2=C(C=C1)SN=N2

The compound features a five-membered ring containing both sulfur and nitrogen atoms, contributing to its heterocyclic nature. The presence of a carboxylate group enhances its reactivity and solubility in polar solvents . The central benzothiadiazole structure is a key feature that influences its chemical behavior and potential applications.

Structural Isomers

It is important to note that methyl 1,2,3-benzothiadiazole-5-carboxylate has structural isomers, most notably methyl 2,1,3-benzothiadiazole-5-carboxylate (CAS 175204-21-4). The difference lies in the arrangement of atoms within the thiadiazole ring, resulting in distinct chemical and physical properties . This review focuses specifically on the 1,2,3-isomer as specified.

Physical and Chemical Properties

Methyl 1,2,3-benzothiadiazole-5-carboxylate exhibits specific physical and chemical properties that determine its behavior in various environments and applications.

Physical Properties

PropertyValueReference
Physical StateSolid
AppearanceWhite to brown solid
Melting Point118-120 °C
Boiling Point304.4±34.0 °C at 760 mmHg
Density1.4±0.1 g/cm³
Flash Point137.9±25.7 °C
Index of Refraction1.655
Enthalpy of Vaporization54.5±3.0 kJ/mol

The compound is typically stored sealed in dry conditions at room temperature to maintain its stability and integrity . Its relatively high melting and boiling points indicate strong intermolecular forces, likely due to the presence of aromatic rings and polar functional groups within the molecule.

Chemical Properties

Methyl 1,2,3-benzothiadiazole-5-carboxylate contains several functional groups that define its chemical behavior:

  • The benzothiadiazole core provides aromatic character and serves as a key structural feature for various chemical modifications.

  • The methyl ester group (carboxylate) offers a site for nucleophilic reactions, including hydrolysis, transesterification, and reduction.

  • The compound exhibits moderate to high stability under standard conditions .

  • Its predicted acidity coefficient (pKa) is approximately -3.76±0.50, indicating significant acidity .

  • The compound is soluble in organic solvents such as ether, tetrahydrofuran, and dichloromethane, but has limited solubility in water .

The electronic properties of the benzothiadiazole structure contribute to its potential applications in materials science, particularly in the development of electronic materials and sensors .

Synthesis and Preparation Methods

Reaction Conditions

For reactions involving similar compounds, equimolar amounts of reactants are typically employed in suitable reaction media. The synthesis often requires controlled reaction conditions, including:

  • Appropriate solvents (common choices include ethanol, tetrahydrofuran, or dichloromethane).

  • Temperature control, typically ranging from room temperature to reflux conditions depending on the specific reaction step.

  • Purification methods such as distillation at normal or reduced pressure, or precipitation with water .

Applications and Uses

Methyl 1,2,3-benzothiadiazole-5-carboxylate finds applications across various fields due to its unique structural features and reactivity.

Chemical Synthesis

The compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of:

  • Agrochemicals, including pesticides and growth regulators .

  • Pharmaceutical compounds, where the heterocyclic structure can contribute to biological activity .

  • Dyes and pigments, leveraging the extended conjugation of the aromatic system .

Materials Science

The benzothiadiazole structure has potential applications in materials science due to its electronic properties, which can be utilized in:

  • Development of organic electronic materials.

  • Creation of functional materials with specific optical or electronic characteristics.

  • Synthesis of compounds with potential applications in energy conversion and storage devices .

Research Applications

In research settings, methyl 1,2,3-benzothiadiazole-5-carboxylate serves as:

  • A building block for more complex molecular architectures.

  • A precursor for compounds with potential biological activity.

  • A model compound for studying heterocyclic chemistry and reactivity.

Hazard TypeClassificationReference
Acute Oral ToxicityCategory 4 (H302)
Eye IrritationCauses serious eye irritation (H319)
Skin IrritationCauses skin irritation (H315)
RespiratoryMay cause respiratory irritation (H335)
Acute Dermal ToxicityHarmful in contact with skin (H312)
Acute Inhalation ToxicityHarmful if inhaled (H332)

Precautionary Measures

When handling this compound, the following precautionary measures are recommended:

  • Use appropriate personal protective equipment (PPE), including gloves, eye protection, and laboratory coats.

  • Ensure adequate ventilation when working with the compound.

  • Avoid contact with skin, eyes, and respiratory tract.

  • Follow correct laboratory safety practices and operating guidelines .

  • If eye irritation persists, seek medical advice/attention (P337 + P313) .

Research Findings and Developments

Structural Studies

Research into the structural properties of benzothiadiazole compounds has revealed important characteristics that influence their chemical behavior and applications:

  • The crystal structure of related thiadiazole compounds has been determined by single-crystal X-ray diffraction, providing insights into molecular packing and intermolecular interactions .

  • The planar nature of the benzothiadiazole core contributes to its potential in materials applications, particularly where π-stacking interactions are important.

Reactivity Studies

The reactivity of methyl 1,2,3-benzothiadiazole-5-carboxylate and related compounds has been investigated:

  • The compound can participate in various transformations, including hydrolysis of the ester group, nucleophilic substitution reactions, and coupling reactions.

  • The benzothiadiazole moiety exhibits specific reactivity patterns that can be exploited in the synthesis of more complex structures.

  • Studies on similar compounds have explored their potential as building blocks in the synthesis of functional materials .

Applications in Materials Science

Recent developments have highlighted the potential of benzothiadiazole-based compounds in materials science:

  • Related benzothiadiazole derivatives have been incorporated into luminescent metal-organic frameworks (MOFs) with applications in chemical sensing, energy transfer, and catalysis .

  • The electron-withdrawing ability of the benzothiadiazole core can be tuned to create materials with specific electronic properties .

  • These materials can exhibit emission properties ranging from deep-blue to near-infrared, making them valuable in optical applications .

Spectroscopic Characteristics

Spectral Properties

The spectroscopic properties of methyl 1,2,3-benzothiadiazole-5-carboxylate provide valuable information for its identification and characterization:

  • Mass Spectrometry: The compound typically shows characteristic M-H signals in mass spectrometry analyses, which is consistent with other 1,2,3-thiadiazole compounds .

  • NMR Spectroscopy: The 1H NMR spectrum often features signals around 3.0 ppm for the methyl group of the ester, along with aromatic proton signals for the benzene ring .

  • IR Spectroscopy: Characteristic absorption bands associated with the carboxylate group (C=O stretching) and the heterocyclic ring system are typically observed.

These spectroscopic features are essential for confirming the identity and purity of the compound in synthetic and analytical contexts.

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